1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a complex organic compound notable for its unique structural features. The compound's molecular formula is and its molecular weight is approximately 284.36 g/mol. This compound belongs to the class of azetidines and imidazoles, which are known for their diverse biological activities and potential therapeutic applications.
The compound is classified under heterocyclic compounds due to the presence of nitrogen atoms in its ring structures. Specifically, it includes both azetidine and imidazole rings, which contribute to its chemical reactivity and biological properties.
The synthesis of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole typically involves multi-step organic reactions. The general synthetic pathway may include:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Advanced techniques like chromatography may be employed for purification.
The molecular structure of 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole features:
The compound's InChI key is provided for structural identification: InChI=1S/C15H20N6/c16-14(19)11-9(18)7-8(11)10-12(20)21-13(14)15(10)17/h7-8,12H,9,16H2
. This key assists in database searches for further information regarding its properties and applications.
The compound can undergo various chemical reactions typical of heterocycles:
Reactions involving this compound must be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical methods such as NMR spectroscopy and mass spectrometry are essential for monitoring reaction progress and confirming product identity.
The mechanism of action for 1-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is not fully elucidated but may involve:
Research into similar compounds suggests potential applications in medicinal chemistry, particularly in developing agents against cancer or infectious diseases.
The physical properties include:
Key chemical properties include:
Relevant data can be obtained from supplier specifications or safety data sheets.
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 14066-13-8
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2